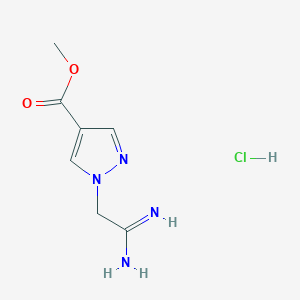
Methyl 1-(2-amino-2-iminoethyl)-1H-pyrazole-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 1-(2-amino-2-iminoethyl)-1H-pyrazole-4-carboxylate hydrochloride, also known as MAP, is a chemical compound with potential applications in scientific research. MAP is a pyrazole derivative that can be synthesized using various methods.
Scientific Research Applications
Corrosion Inhibition : Pyrazole derivatives have been studied for their effectiveness in inhibiting corrosion of steel in hydrochloric acid environments. Compounds similar to methyl 1-(2-amino-2-iminoethyl)-1H-pyrazole-4-carboxylate hydrochloride demonstrated significant corrosion inhibitory properties, with higher concentrations resulting in greater inhibition rates (Herrag et al., 2007).
Chemical Synthesis and Characterization : Research into the structural and spectral properties of pyrazole-4-carboxylic acid derivatives, closely related to the compound , has been conducted. These studies involved combined experimental and theoretical methods, including NMR, FT-IR spectroscopy, and X-ray diffraction techniques (Viveka et al., 2016).
Cytotoxic Properties : Certain pyrazole derivatives have been evaluated for their cytotoxic properties against tumor cell lines, demonstrating potential applications in cancer research. Compounds structurally similar to this compound were found to exhibit varying degrees of cytotoxicity depending on their specific chemical structures (Kodadi et al., 2007).
Synthetic Methodologies : Studies have been conducted on the synthesis of highly substituted 1H-pyrazole-5-carboxylates, showcasing the diverse synthetic routes possible for pyrazole derivatives. These methodologies are significant for the preparation of a variety of compounds for different scientific applications (Zhai et al., 2016).
Molecular Structures and Interactions : Investigations into the hydrogen-bonded structures of certain methyl pyrazole derivatives reveal insights into their molecular interactions. Such studies are crucial for understanding the chemical behavior of these compounds (Portilla et al., 2007).
properties
IUPAC Name |
methyl 1-(2-amino-2-iminoethyl)pyrazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2.ClH/c1-13-7(12)5-2-10-11(3-5)4-6(8)9;/h2-3H,4H2,1H3,(H3,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRXLEZYNQYIQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzo[d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406503.png)
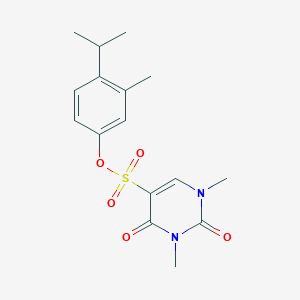

![7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2406508.png)
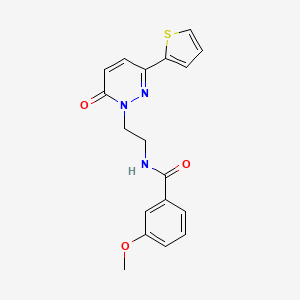
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2406513.png)
![(E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2406514.png)
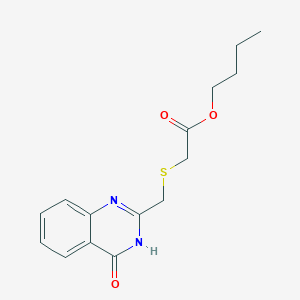
![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2406517.png)
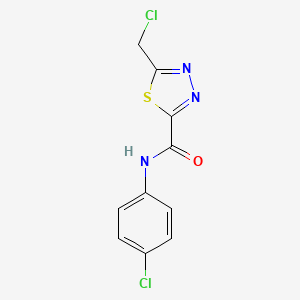
![Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2406519.png)
![2-{[3-cyano-6-hydroxy-4-(2-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2406520.png)